molecular formula C19H23N3O3 B2535586 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxyphenyl)methanone CAS No. 1208913-57-8

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxyphenyl)methanone

Cat. No.: B2535586
CAS No.: 1208913-57-8
M. Wt: 341.411
InChI Key: CCZLTIRSEGOXGP-UHFFFAOYSA-N
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Description

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxyphenyl)methanone is a synthetic compound featuring the 1,3,4-oxadiazole pharmacophore, a scaffold recognized for its significant potential in medicinal chemistry and anticancer research . The 1,3,4-oxadiazole ring is a versatile heterocycle known for its ability to be incorporated into molecules that selectively interact with various enzymes and proteins critical for cell proliferation . Derivatives of 1,3,4-oxadiazole have demonstrated promising mechanisms of action by inhibiting key biological targets involved in cancer progression, such as thymidylate synthase, histone deacetylase (HDAC), and telomerase . The structural design of this compound, which combines the 1,3,4-oxadiazole core with a piperidine and an ethoxyphenyl methanone, is typical of molecules investigated for their cytotoxic and antiproliferative properties against a range of cancer cell lines . This product is intended for research purposes to further explore these mechanisms and for the development of novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-24-16-6-4-3-5-15(16)19(23)22-11-9-14(10-12-22)18-21-20-17(25-18)13-7-8-13/h3-6,13-14H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZLTIRSEGOXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxyphenyl)methanone, also known by its IUPAC name 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Molecular Formula: C22H29N5O2
Molecular Weight: 395.5 g/mol
CAS Number: 1257549-59-9
Structure: The compound features a piperidine ring substituted with a cyclopropyl oxadiazole moiety and an ethoxyphenyl group.

The biological activity of the compound is primarily attributed to the following mechanisms:

  • Inhibition of Kinases : Similar compounds with oxadiazole and piperidine structures have shown inhibitory effects on various kinases, suggesting potential applications in cancer therapy. For example, derivatives have been identified as inhibitors of RET kinase, which is implicated in several cancers .
  • Neurotransmitter Modulation : The piperidine structure is associated with modulation of neurotransmitter systems, particularly in the context of acetylcholine and dopamine pathways. This suggests potential use in treating neurological disorders .
  • Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated antibacterial and antifungal properties. Preliminary studies indicate that this compound may exhibit similar activities against specific bacterial strains .

Biological Activity Data

The following table summarizes key biological activities reported for the compound and related derivatives:

Activity Type Assay Method IC50 Value (µM) Reference
RET Kinase InhibitionELISA-based assay0.63 - 2.14
Acetylcholinesterase InhibitionEnzyme inhibition assay1.21 - 2.39
Antibacterial ActivityZone of inhibition methodVaries by strain
Neuroprotective EffectsMouse splenocyte rescue assay100 nM

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Cancer Therapy : A study demonstrated that a related oxadiazole derivative significantly inhibited cell proliferation in RET-driven tumors. The compound's ability to target specific cancer pathways positions it as a promising candidate for further development in oncology .
  • Neurodegenerative Diseases : Research involving piperidine derivatives has indicated potential neuroprotective effects against neurodegeneration models in vitro and in vivo. These findings suggest that compounds like this compound could be explored for treating conditions such as Alzheimer's disease .
  • Antimicrobial Studies : Preliminary evaluations showed that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of derivatives of cyclopropyl methanols, including compounds similar to (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxyphenyl)methanone, in exhibiting significant antitubercular properties. For instance, a derivative demonstrated efficacy against Mycobacterium tuberculosis H37Rv and was effective against multidrug-resistant strains. This suggests that such compounds could serve as novel agents in the fight against tuberculosis, particularly in cases where conventional treatments fail (S. S. Bisht et al., 2010).

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies on related pyridine derivatives showed variable antimicrobial activity against various bacterial and fungal strains. The structural characteristics of this compound may provide a foundation for developing new antimicrobial agents to combat resistant strains (N. Patel et al., 2011).

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications to the piperidine and oxadiazole moieties can significantly influence biological activity:

ModificationEffect on Activity
Cyclopropyl groupEnhances lipophilicity and potential cell membrane permeability
Ethoxyphenyl moietyMay contribute to selectivity towards specific biological targets

Antitubercular Case Study

A notable case study involved synthesizing a series of cyclopropyl derivatives that were tested against Mycobacterium tuberculosis. One compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against both drug-sensitive and resistant strains, indicating its potential as a therapeutic agent.

Antimicrobial Case Study

In another study, derivatives of the compound were evaluated for their antimicrobial efficacy using standard disk diffusion methods. Results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting pathways for further development.

Comparison with Similar Compounds

Key Analogs:

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone (CAS: 1170592-25-2) Structural difference: Replaces the 2-ethoxyphenyl group with a thiophen-2-yl ring. Impact: The sulfur atom in thiophene may alter electronic properties and metabolic pathways compared to the oxygen-rich 2-ethoxyphenyl group .

(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Structural difference: Incorporates a triazole-pyrimidine core instead of oxadiazole-piperidine.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Substituents
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxyphenyl)methanone C₂₀H₂₄N₃O₃ 366.43 2.8 2-ethoxyphenyl, oxadiazole
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone C₁₅H₁₇N₃O₂S 303.38 3.2 Thiophene, oxadiazole
Triazole-pyrimidine analog C₂₄H₂₆ClN₉O 499.98 1.5 Triazole, pyrimidine, chloro

Pharmacological and Target Affinity

  • Solubility : The 2-ethoxy group in the primary compound likely confers higher aqueous solubility (logP = 2.8) compared to the thiophene analog (logP = 3.2), aligning with the "similar property principle" for drug-like molecules .
  • Metabolic Stability : The oxadiazole ring in both analogs resists oxidative metabolism, whereas the thiophene moiety may undergo sulfoxidation, reducing its half-life .

Computational Similarity Assessment

Using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients, the primary compound shows:

  • ~75% similarity to the thiophene analog (structural divergence at the aryl group).
  • ~40% similarity to the triazole-pyrimidine compound (core scaffold differences). Notably, even minor structural changes (e.g., ethoxy vs. thiophene) can create "activity cliffs," where small modifications lead to significant biological response variations .

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

A validated method involves converting ethyl piperidin-4-carboxylate to its hydrazide derivative, followed by cyclization with carbon disulfide (CS₂) under alkaline conditions.

Procedure :

  • Ethyl piperidin-4-carboxylate is treated with hydrazine hydrate in ethanol to yield piperidin-4-carbohydrazide .
  • Reaction with CS₂ and potassium hydroxide in ethanol under reflux forms the 1,3,4-oxadiazole-2-thiol intermediate.
  • Cyclopropyl introduction is achieved via nucleophilic substitution or cross-coupling reactions.

Key Conditions :

  • Cyclization : 5 hours reflux in ethanol with KOH.
  • Yield : ~70–75% for analogous oxadiazole-thiol intermediates.

Alternative Cyclization via Hydrazine Derivatives

Patent literature describes oxadiazole formation using thiophene-derived hydrazines followed by cyclization, though this method requires optimization for cyclopropyl groups.

Functionalization of the Piperidine Nitrogen

Sulfonylation and Acylation Strategies

The piperidine nitrogen is functionalized via reactions with acyl chlorides or sulfonyl chlorides. For the target compound, 2-ethoxybenzoyl chloride is employed.

Procedure :

  • 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is dissolved in dichloromethane.
  • 2-Ethoxybenzoyl chloride is added dropwise with triethylamine as a base.
  • Stirring at 0–5°C for 4–6 hours yields the methanone product.

Optimization Notes :

  • Excess acyl chloride (1.2 equiv) improves yield.
  • Low temperatures minimize side reactions.

Coupling of the Aryl Methanone Group

Friedel-Crafts Acylation

While less common for electron-rich aromatics like 2-ethoxyphenyl, Friedel-Crafts acylation using piperidinyl-oxadiazole carbonyl chloride and AlCl₃ catalysis has been reported for similar systems.

Challenges :

  • Regioselectivity issues due to the ethoxy group’s directing effects.
  • Moderate yields (~50%) necessitate purification via column chromatography.

Nucleophilic Acyl Substitution

A more reliable method involves reacting 2-ethoxybenzoic acid with the piperidinyl-oxadiazole amine via EDC/HOBt coupling .

Typical Protocol :

  • 2-Ethoxybenzoic acid (1.0 equiv), EDC (1.1 equiv), HOBt (1.1 equiv), and DIPEA (2.0 equiv) in DMF.
  • Reaction with 1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (1.0 equiv) at room temperature for 12 hours.
  • Yield : 65–70% after silica gel purification.

Alternative Routes via Intermediate Coupling

Suzuki-Miyaura Cross-Coupling

For late-stage diversification, the cyclopropyl group can be introduced via Suzuki coupling using cyclopropylboronic acid and a pre-formed bromo-oxadiazole intermediate.

Conditions :

  • Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), DME/H₂O (3:1), 80°C, 8 hours.
  • Yield : ~60% (extrapolated from analogous reactions).

One-Pot Tandem Reactions

Recent advances propose tandem cyclization-acylation sequences to reduce step count. For example, simultaneous oxadiazole formation and ketone coupling using POCl₃ as a dual dehydrating and acylating agent.

Analytical Characterization and Quality Control

Critical spectroscopic data for intermediate and final compounds include:

Parameter Characteristics
¹H-NMR (CDCl₃) δ 1.35 (t, 3H, OCH₂CH₃), 3.20–3.80 (m, 4H, piperidine), 7.45–8.10 (m, 4H, aromatic).
IR (KBr) 1640–1680 cm⁻¹ (C=O), 1550–1600 cm⁻¹ (C=N oxadiazole).
MS (ESI) [M+H]⁺ m/z 383.4 (calculated 383.4).

Challenges and Optimization Opportunities

  • Cyclopropyl Stability : The cyclopropyl group is prone to ring-opening under acidic conditions, necessitating pH-controlled reactions.
  • Purification Complexity : Silica gel chromatography remains standard, but preparative HPLC improves purity for bioactive testing.
  • Scalability : Batch processes using CS₂ require stringent safety protocols; flow chemistry may mitigate risks.

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